D-Name

Vue d'ensemble

Description

“D-Name” is a hypothetical compound used for illustrative purposes in chemical literature. It serves as a placeholder name for a variety of chemical structures in educational and research contexts. The compound’s properties, synthesis, and applications are often discussed to demonstrate chemical principles and methodologies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of “D-Name” can involve several synthetic routes depending on its specific structure. Common methods include:

Oxidation of Primary Alcohols: Primary alcohols can be oxidized to form aldehydes or ketones, which can then be further reacted to form “this compound”.

Hydration of Alkynes: Alkynes can be hydrated to form ketones or aldehydes, which are intermediates in the synthesis of “this compound”.

Ozonolysis of Alkenes: Alkenes can be cleaved using ozone to form aldehydes or ketones, which can be further processed to obtain “this compound”.

Industrial Production Methods

In an industrial setting, the production of “this compound” would likely involve large-scale oxidation reactions using catalysts such as chromium trioxide or potassium permanganate. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

“D-Name” can undergo various chemical reactions, including:

Oxidation: “this compound” can be oxidized to form carboxylic acids or other higher oxidation state compounds.

Reduction: It can be reduced to form alcohols or other lower oxidation state compounds.

Substitution: “this compound” can participate in nucleophilic or electrophilic substitution reactions, depending on its functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.

Substitution: Reagents like halogens, acids, and bases are used under various conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific structure of “this compound” and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Applications De Recherche Scientifique

Biological Role

D-Tryptophan serves as a precursor for various biological compounds, including serotonin and melatonin, which are crucial for regulating mood and sleep cycles. Additionally, it plays a role in the synthesis of niacin (vitamin B3), impacting metabolic processes and energy production.

Neuroscience

D-Tryptophan has been extensively studied for its effects on neurotransmitter synthesis. Research indicates that it can influence serotonin levels in the brain, potentially affecting mood disorders such as depression and anxiety. A study demonstrated that supplementation with D-Tryptophan improved mood and reduced symptoms of depression in clinical populations .

Sleep Disorders

Due to its role in melatonin synthesis, D-Tryptophan is investigated for its potential to improve sleep quality. Clinical trials have shown that D-Tryptophan supplementation can enhance sleep onset and duration, making it a candidate for treating insomnia .

Metabolic Disorders

D-Tryptophan is involved in metabolic pathways that regulate insulin secretion and glucose metabolism. Studies have suggested that it may improve insulin sensitivity and glucose tolerance, indicating potential applications in managing diabetes .

Case Studies

Pharmacological Applications

D-Tryptophan's role as a precursor to serotonin makes it valuable in pharmacology. It is being explored as a natural treatment option for various psychiatric disorders, including:

- Depression : Clinical trials indicate that D-Tryptophan can be an effective adjunct therapy for major depressive disorder.

- Anxiety Disorders : Research suggests potential benefits in reducing anxiety symptoms through serotonin modulation.

- Chronic Pain Management : Some studies propose that D-Tryptophan may help alleviate chronic pain by influencing pain perception pathways .

Nutritional Applications

In nutrition, D-Tryptophan is recognized for its role in dietary supplements aimed at enhancing mood, improving sleep quality, and supporting metabolic health. It is often included in formulations targeting stress relief and sleep aids.

Mécanisme D'action

The mechanism of action of “D-Name” depends on its specific structure and the context in which it is used. Generally, it interacts with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression.

Comparaison Avec Des Composés Similaires

“D-Name” can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include:

A-Name:

B-Name: A compound with similar functional groups but different reactivity.

C-Name: A structurally related compound used in similar research contexts.

The uniqueness of “this compound” lies in its specific reactivity, stability, and the range of applications it can be used for.

Activité Biologique

D-Name, or this compound (N^G,N^G-dimethyl-L-arginine), is a compound that has garnered attention for its biological activity, particularly in relation to nitric oxide (NO) signaling pathways. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

This compound acts primarily as a competitive inhibitor of nitric oxide synthase (NOS), which is responsible for the synthesis of nitric oxide from L-arginine. By inhibiting this enzyme, this compound reduces NO production, which can have significant physiological implications:

- Inhibition of Vasodilation : NO is a potent vasodilator; thus, this compound's inhibition of NO synthesis can lead to increased vascular resistance and hypertension.

- Impact on Cellular Signaling : The reduction of NO affects various signaling pathways, including those involved in inflammation and cell proliferation.

Biological Effects

The biological effects of this compound can be summarized as follows:

- Cardiovascular Effects :

- Neuroprotective Effects :

- Influence on Inflammatory Responses :

Case Studies and Research Findings

Several studies have investigated the effects of this compound across different biological systems:

Table 1: Summary of Key Studies on this compound

Structural Insights

The structure of this compound plays a crucial role in its biological activity. As a dimethylated derivative of L-arginine, its conformation allows effective binding to NOS, thereby inhibiting enzyme activity. The specific interactions at the active site are critical for its function as an inhibitor.

Propriétés

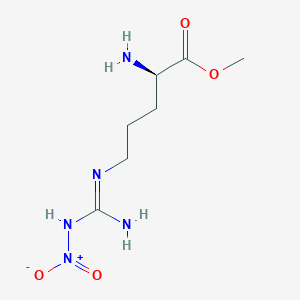

IUPAC Name |

methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15/h5H,2-4,8H2,1H3,(H3,9,10,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWZGJVSDFYRIX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCN=C(N)N[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501216166 | |

| Record name | N5-[Imino(nitroamino)methyl]-D-ornithine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141968-19-6 | |

| Record name | N5-[Imino(nitroamino)methyl]-D-ornithine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141968-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Ornithine, N5-(imino(nitroamino)methyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141968196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N5-[Imino(nitroamino)methyl]-D-ornithine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.